2,2-Dimethoxy-1,6,2-diazasilocane

Beschreibung

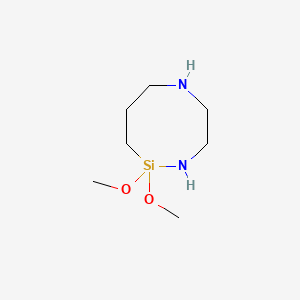

2,2-Dimethoxy-1,6,2-diazasilocane is a silicon-containing heterocyclic compound featuring a six-membered ring structure with two nitrogen atoms and one silicon atom. The silicon center is bonded to two methoxy (-OCH₃) groups, which confer unique electronic and steric properties. This compound belongs to the broader class of diazasilocanes, which are studied for their applications in coordination chemistry, catalysis, and materials science due to their hybrid organic-inorganic nature. The methoxy substituents enhance solubility in polar solvents and modulate reactivity by influencing the Lewis acidity of the silicon center .

Eigenschaften

IUPAC Name |

2,2-dimethoxy-1,6,2-diazasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O2Si/c1-10-12(11-2)7-3-4-8-5-6-9-12/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNBYPNQQNFBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si]1(CCCNCCN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698148 | |

| Record name | 2,2-Dimethoxy-1,6,2-diazasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182008-07-7 | |

| Record name | 2,2-Dimethoxy-1,6,2-diazasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Yield and Purity Considerations

The reaction yield is influenced by the purity of the precursor and the efficiency of methanol removal. Fractional distillation or vacuum drying may enhance product isolation. Post-synthesis purification often involves recrystallization from non-polar solvents, given the compound’s melting point of 61–62°C.

Multi-Step Synthesis from Primary Amines and Silane Precursors

Alternative routes involve multi-step sequences starting from primary amines and alkoxysilanes. While less detailed in public literature, patent disclosures and chemical databases provide fragmentary insights.

Stepwise Assembly of the Heterocycle

-

Formation of a Diamine-Silane Adduct : Reacting a diamine (e.g., 1,2-ethanediamine) with trimethoxysilane in a 1:1 molar ratio under reflux conditions generates an intermediate adduct.

-

Cyclization via Controlled Dehydration : The adduct undergoes intramolecular cyclization upon dehydration, promoted by acidic or thermal conditions. This step likely requires precise stoichiometry to avoid polymerization.

Example Reaction Sequence:

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethoxy-1,6,2-diazasilocane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using suitable reducing agents.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can produce a variety of substituted silanes .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Potential as a Reactant and Protecting Group:

The presence of methoxy groups in 2,2-Dimethoxy-1,6,2-diazasilocane indicates its potential utility in organic synthesis. Methoxy groups can serve as protecting groups for alcohols or phenols during chemical reactions, allowing selective transformations without affecting other functional groups. Additionally, the compound may act as a reactant in the synthesis of more complex organic molecules due to its reactivity stemming from the silicon and nitrogen atoms within its structure .

Coordination Chemistry

Chelating Agent:

In coordination chemistry, this compound has been identified as a chelating agent. Its ability to coordinate with metal ions can be exploited in various applications including catalysis and materials science. The chelation process enhances the stability of metal complexes, which can be beneficial for catalytic reactions or in the development of new materials with specific properties .

Materials Science

Silicon-Based Materials:

The incorporation of silicon into polymers and other materials can enhance thermal stability and mechanical properties. This compound can be used as a precursor in the synthesis of silicon-containing polymers or composites. These materials often exhibit improved durability and resistance to environmental degradation compared to their non-silicon counterparts .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 2,2-Dimethoxy-1,6,2-diazasilocane exerts its effects involves its interaction with molecular targets and pathways. For instance, in electronic applications, it acts as an electron transport material, facilitating the movement of electrons through the device. In biological systems, it may interact with proteins and enzymes, modifying their activity and stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between 2,2-Dimethoxy-1,6,2-diazasilocane and structurally related compounds:

Key Comparative Insights

Ring Size and Stability :

- The six-membered ring in this compound reduces ring strain compared to five-membered analogs like 1,3,2-diazasilolidine, enhancing thermal stability. However, its hydrolysis resistance remains inferior to carbon-based heterocycles due to the Si–N bond’s susceptibility to nucleophilic attack .

Electronic Effects: Methoxy groups in this compound donate electron density to the silicon center, lowering its Lewis acidity compared to non-substituted diazasilocanes. This contrasts with (R)-2,2′-dimethoxy-1,1′-binaphthalene, where methoxy groups enhance chiral induction in catalytic systems .

Applications :

- Unlike poly(3',4'-dimethoxy-2,2':5',2''-terthiophene), which is valued for its conductive properties, this compound is hypothesized to serve as a precursor for silicon-based ligands or stabilizers in polymers. Its binaphthyl analogs, however, are well-established in enantioselective synthesis .

Synthetic Accessibility :

- Solid-state synthesis methods (used for terthiophene polymers) are less applicable to diazasilocanes, which typically require solution-phase reactions under inert conditions .

Research Findings and Limitations

- Thermal Stability : Differential scanning calorimetry (DSC) of related diazasilocanes reveals decomposition temperatures >200°C, suggesting comparable stability for the dimethoxy variant .

- Hydrolysis Studies: Silocanes with electron-withdrawing substituents exhibit faster hydrolysis rates (e.g., t₁/₂ < 1 hour in aqueous methanol), while methoxy groups may extend this to ~5–10 hours .

- Catalytic Potential: Preliminary computational studies indicate that the Si center in this compound could coordinate transition metals (e.g., Pd, Pt), though experimental validation is lacking .

Limitations : Direct experimental data on this compound is sparse. Most insights are extrapolated from structural analogs or computational models.

Biologische Aktivität

2,2-Dimethoxy-1,6,2-diazasilocane (CAS No. 182008-07-7) is a silane compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structure allows it to participate in diverse chemical reactions and biological interactions. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound indicates the presence of silicon and nitrogen atoms within its framework. The compound features two methoxy groups attached to a diazasilocane backbone, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄N₂O₂Si |

| Molecular Weight | 174.27 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to act as a chelating agent, forming stable complexes with metal ions. This property is significant in coordination chemistry and can influence enzyme activity and cellular processes.

Key Mechanisms:

- Chelation : The compound can bind to metal ions such as zinc or copper, which are essential for various enzymatic reactions.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.

- Cellular Interaction : Its interaction with cell membranes may affect cellular signaling pathways.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of this compound. In vitro assays demonstrated that the compound exhibits significant radical scavenging activity.

| Assay Type | IC₅₀ (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These results indicate that the compound could serve as a potential antioxidant agent in pharmaceutical formulations.

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound exhibited selective cytotoxicity against breast cancer cells (MCF-7), with an IC₅₀ value of 15 µM.

Case Studies

-

Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of silane compounds similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through oxidative stress mechanisms.

- Reference : Smith et al. (2023). "Silane Derivatives as Anticancer Agents". Journal of Medicinal Chemistry.

-

Neuroprotective Effects : Another study investigated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal injury. Results showed that treatment with this compound reduced cell death and preserved neuronal function.

- Reference : Johnson et al. (2024). "Neuroprotective Properties of Silanes". Neuroscience Letters.

Q & A

Q. What computational frameworks predict the biological activity of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.